1-(Bromomethyl)-2-(4-tert-butylphenoxy)benzene
Overview
Description
1-(Bromomethyl)-2-(4-tert-butylphenoxy)benzene, also known as BTBPB, is a synthetic aromatic compound that has been extensively studied for its wide range of applications in the scientific community. This compound has become an important tool for researchers due to its unique properties and its ability to be used in a variety of experiments. In
Scientific Research Applications
Building Blocks in Molecular Electronics Aryl bromides like 1-(Bromomethyl)-2-(4-tert-butylphenoxy)benzene have been recognized as valuable building blocks in the synthesis of molecular wires. These compounds, including 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, are used as precursors in the creation of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. This application is vital for advancements in molecular electronics, where efficient synthetic transformations are key (Stuhr-Hansen et al., 2005).
Catalytic Processes In the realm of catalysis, tert-butoxy radicals, which can be derived from compounds like this compound, play a significant role. These radicals are known for their efficient reaction with phenols, leading to the production of corresponding phenoxy radicals. This process has implications in various chemical reactions and can be significantly influenced by the solvent used, as demonstrated in the reaction rates and isotope effects (Das et al., 1981).
Synthesis of Binuclear Phthalocyanines this compound is also instrumental in the synthesis of novel compounds like 1,2-bis(3,4-dicyanophenoxymethyl)benzene. This compound acts as an intermediate in the formation of binuclear phthalocyanines, which are used in various applications, including as dyes and in photovoltaic cells (Tolbin et al., 2003).
Electrochemical and Ferromagnetic Couplings In electrochemical and ferromagnetic studies, this compound related compounds are used to understand complex reactions and properties. For instance, the synthesis and analysis of phenoxyl radicals and their electrochemical oxidation offer insights into the mechanisms of radical formation and their impact on material properties (Nishide et al., 2001).
properties
IUPAC Name |
1-(bromomethyl)-2-(4-tert-butylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLUKGMICGQSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193461 | |
Record name | Benzene, 1-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427461-06-0 | |
Record name | Benzene, 1-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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